REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:20][CH2:21][CH3:22])[CH2:5][N:6]1[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[CH:8]=[C:7]1[C:15]([O:17]CC)=[O:16])[CH3:2].C(O)C.O1CCCC1.[OH-].[Na+]>O>[CH2:21]([O:20][CH:4]([O:3][CH2:1][CH3:2])[CH2:5][N:6]1[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[CH:8]=[C:7]1[C:15]([OH:17])=[O:16])[CH3:22] |f:3.4|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN1C(=CC=2CCCCC12)C(=O)OCC)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined organic phase was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN1C(=CC=2CCCCC12)C(=O)O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.32 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |